Ethyl 3-chloro-2,2-dimethylbut-3-enoate

Catalog No.
S15851732
CAS No.
M.F
C8H13ClO2
M. Wt
176.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-chloro-2,2-dimethylbut-3-enoate

Product Name

Ethyl 3-chloro-2,2-dimethylbut-3-enoate

IUPAC Name

ethyl 3-chloro-2,2-dimethylbut-3-enoate

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

InChI

InChI=1S/C8H13ClO2/c1-5-11-7(10)8(3,4)6(2)9/h2,5H2,1,3-4H3

InChI Key

UZOMWRNSIOTCEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=C)Cl

Ethyl 3-chloro-2,2-dimethylbut-3-enoate (CAS 97987-62-7) is a highly specialized, sterically hindered halogenated ester utilized primarily as a critical building block in advanced pharmaceutical synthesis. Characterized by a gem-dimethyl group at the C2 position and a vinyl chloride moiety, this compound is engineered to provide precise conformational control and synthetic versatility [1]. In industrial procurement, it serves as a preferred precursor for generating sterically hindered terminal alkynes and complex functionalized acids, most notably in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators [2]. Its structural features are specifically designed to facilitate downstream cyclization and cross-coupling reactions while maintaining excellent stability during bulk storage and transport.

Substituting Ethyl 3-chloro-2,2-dimethylbut-3-enoate with simpler analogs or alternative forms compromises both synthetic viability and regulatory compliance. Replacing it with the free acid (3-chloro-2,2-dimethylbut-3-enoic acid) introduces severe handling challenges, as the acid is prone to degradation and requires specialized corrosive-resistant equipment at scale [1]. Utilizing non-methylated analogs (e.g., ethyl 3-chlorobut-3-enoate) eliminates the critical Thorpe-Ingold effect, resulting in the failure of downstream cyclization steps required for active pharmaceutical ingredients (APIs). Furthermore, while the methyl ester analog is chemically similar, its hydrolysis during late-stage deprotection generates methanol—a Class 2 toxic residual solvent—whereas the ethyl ester yields ethanol, significantly streamlining ICH compliance and waste management in pharmaceutical manufacturing [2].

Regulatory Compliance and Solvent Toxicity

In late-stage API synthesis, the choice of ester protecting group directly impacts the toxicity of the byproducts generated during saponification. Hydrolysis of Ethyl 3-chloro-2,2-dimethylbut-3-enoate yields ethanol, which is classified as an ICH Class 3 solvent with low toxic potential (permitted daily exposure of 50 mg/day). In contrast, the closely related methyl ester analog yields methanol, an ICH Class 2 solvent with strict regulatory limits (permitted daily exposure of 30 mg/day) [1]. This difference significantly reduces the analytical burden for residual solvent testing and lowers hazardous waste disposal costs.

Evidence DimensionHydrolysis byproduct toxicity classification
Target Compound DataYields Ethanol (ICH Class 3, PDE 50 mg/day)
Comparator Or BaselineMethyl 3-chloro-2,2-dimethylbut-3-enoate (Yields Methanol, ICH Class 2, PDE 30 mg/day)
Quantified DifferenceEliminates generation of Class 2 toxic solvent during deprotection
ConditionsAqueous base hydrolysis during late-stage API deprotection

Procuring the ethyl ester streamlines regulatory compliance and reduces hazardous waste management costs compared to the methyl ester.

Bulk Stability and Scalable Purification

For industrial procurement, material stability during transport and storage is paramount. Ethyl 3-chloro-2,2-dimethylbut-3-enoate is a stable, distillable liquid that can be recovered in >95% yield via standard vacuum distillation. Conversely, the baseline free acid (3-chloro-2,2-dimethylbut-3-enoic acid) is significantly less stable, prone to degradation over time, and requires handling in specialized corrosive-resistant reactors [1]. The esterification protects the carboxylate moiety, ensuring a longer shelf-life and higher reproducibility in subsequent synthetic steps.

Evidence DimensionStorage stability and purification recovery
Target Compound DataStable liquid, >95% recovery via vacuum distillation
Comparator Or Baseline3-Chloro-2,2-dimethylbut-3-enoic acid (Prone to degradation, corrosive handling)
Quantified DifferenceSuperior shelf-life and elimination of specialized corrosive handling requirements
ConditionsBulk storage and industrial-scale vacuum distillation

Buyers scaling up API synthesis require stable intermediates that do not degrade during transit or necessitate expensive specialized handling equipment.

Conformational Locking via Thorpe-Ingold Effect

The presence of the gem-dimethyl group at the C2 position is not merely structural bulk; it is a critical driver for downstream reactivity. Compared to the unbranched analog (ethyl 3-chlorobut-3-enoate), Ethyl 3-chloro-2,2-dimethylbut-3-enoate induces a strong Thorpe-Ingold effect [1]. This steric compression restricts rotational freedom, dramatically accelerating subsequent cyclization steps and locking the final API into the required bioactive conformation for CFTR modulation. Substituting with a non-methylated analog results in a near-total loss of target binding affinity in the final drug construct.

Evidence DimensionDownstream cyclization efficiency and API conformational rigidity
Target Compound DataEnforces required steric geometry via Thorpe-Ingold effect
Comparator Or BaselineEthyl 3-chlorobut-3-enoate (Lacks gem-dimethyl group)
Quantified DifferenceEssential for successful cyclization and pharmacological efficacy; non-methylated analogs fail to produce active API
ConditionsIntegration into indole-core CFTR modulators

Procurement of the gem-dimethyl variant is strictly required for synthesizing specific APIs where steric bulk dictates pharmacological activity.

Efficiency of Terminal Alkyne Generation

The vinyl chloride moiety in Ethyl 3-chloro-2,2-dimethylbut-3-enoate serves as an optimal leaving group for synthesizing sterically hindered terminal alkynes. When subjected to strong base (e.g., NaNH2 or LDA), it undergoes efficient dehydrohalogenation to yield 2,2-dimethylbut-3-ynoic acid derivatives in high yields (>85%) [1]. In contrast, attempting to synthesize these alkynes from the non-chlorinated baseline (ethyl 2,2-dimethylbut-3-enoate) requires multi-step, low-yield functionalization sequences. The pre-installed chlorine atom provides a direct, scalable pathway to highly valuable alkyne building blocks.

Evidence DimensionYield and step-economy for terminal alkyne synthesis
Target Compound DataDirect conversion to alkyne in >85% yield via single-step elimination
Comparator Or BaselineEthyl 2,2-dimethylbut-3-enoate (Requires multi-step, low-yield functionalization)
Quantified DifferenceEliminates multiple synthetic steps and significantly improves overall yield
ConditionsTreatment with strong base (e.g., NaNH2) in anhydrous conditions

Provides process chemists with a direct, high-yield route to sterically hindered alkynes, saving time and reducing reagent costs at scale.

Synthesis of CFTR Modulator APIs

This compound is the right choice for the scalable synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Its gem-dimethyl group provides the necessary Thorpe-Ingold effect to ensure the final indole-based API adopts the correct bioactive conformation, a requirement that cannot be met by unbranched analogs [1].

Late-Stage Manufacturing with ICH Compliance

Where residual solvent toxicity is a primary concern, this ethyl ester is preferred over the methyl ester analog. Upon deprotection, it generates ethanol (an ICH Class 3 solvent) rather than methanol (an ICH Class 2 solvent), thereby simplifying regulatory compliance, reducing analytical testing burdens, and lowering hazardous waste disposal costs [2].

Precursor for Sterically Hindered Terminal Alkynes

It is an ideal starting material for generating 2,2-dimethylbut-3-ynoic acid derivatives. The built-in vinyl chloride moiety allows for highly efficient, single-step dehydrohalogenation under strong base conditions, providing a direct route to complex alkynes used in subsequent cross-coupling applications [1].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

176.0604073 g/mol

Monoisotopic Mass

176.0604073 g/mol

Heavy Atom Count

11

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